molecular formula C16H11ClN4O B2373521 4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-33-1

4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2373521
CAS No.: 866143-33-1
M. Wt: 310.74
InChI Key: AFWIDNQQCKLEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a chemical compound known for its unique structure and properties. It is composed of a chlorinated benzene ring attached to a pyridine and pyrimidine moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and yield while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-13-3-1-12(2-4-13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWIDNQQCKLEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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